Elimusertib: A Technical Guide to its Potency, Selectivity, and Mechanism of ATR Inhibition
Elimusertib: A Technical Guide to its Potency, Selectivity, and Mechanism of ATR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elimusertib (formerly BAY 1895344) is a potent and highly selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a cellular network essential for maintaining genomic integrity.[5] In response to DNA damage and replication stress, ATR activates downstream signaling to orchestrate cell cycle checkpoints, DNA repair, and stabilization of replication forks.[2][6] Many cancers exhibit inherent genomic instability and an increased reliance on the ATR pathway for survival, making ATR an attractive therapeutic target.[7] Elimusertib has demonstrated significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with DNA-damaging agents, and is currently under clinical investigation for the treatment of advanced solid tumors and lymphomas.[8][9][10] This guide provides a detailed overview of elimusertib's inhibitory potency, kinase selectivity, and the experimental methodologies used to characterize its activity.
Potency and Selectivity of Elimusertib
The inhibitory activity of elimusertib has been quantified against its primary target, ATR, and other related kinases, demonstrating a high degree of potency and selectivity. Cellular potency has also been assessed across a broad range of cancer cell lines.
Table 1: Kinase Inhibitory Potency and Selectivity of Elimusertib
| Target Kinase | IC50 (nM) | Selectivity (Fold vs. ATR) | Reference |
| ATR | 7 | - | [1] |
| ATM | 1420 | 203 | |
| DNA-PK | 332 | 47 | [1] |
| PI3K | 3270 | 467 | [1] |
| mTOR | 427 (calculated) | 61 | [1] |
Note: The IC50 value for mTOR was calculated based on the provided ratio of IC50 values (mTOR/ATR = 61).[1]
Table 2: Cellular Potency of Elimusertib in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Median of 38 cell lines | Various | 78 | [8] |
| SU-DHL-8 | B-cell lymphoma | 9 | [8] |
| LoVo | Colorectal Cancer (CRC) | 71 | [1][8] |
| HT-29 | Colorectal Cancer (CRC) | 160 | [1][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 100 | [8] |
| MDA-MB-453 | HER2+ Breast Cancer | 46 | [8] |
| C4-2b | Prostate Cancer | Not specified | [3] |
| PC-3 | Prostate Cancer | Not specified | [3] |
Signaling Pathways and Experimental Workflows
ATR-Chk1 Signaling Pathway in DNA Damage Response
Elimusertib exerts its effect by inhibiting the ATR kinase, a key regulator of the cellular response to DNA damage and replication stress. The following diagram illustrates the canonical ATR-Chk1 signaling pathway.
Caption: Elimusertib inhibits ATR kinase, blocking the phosphorylation of Chk1 and downstream responses.
Experimental Workflow for Assessing Elimusertib's Cellular Activity
The following diagram outlines a typical experimental workflow to evaluate the cellular effects of elimusertib, from initial cell treatment to the analysis of cell cycle distribution and DNA damage.
Caption: A generalized workflow for characterizing the cellular impact of elimusertib treatment.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
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Cell Seeding: Plate breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-453) in 96-well plates at a density of 2 x 104 cells per well and allow them to adhere overnight.[3]
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Treatment: Treat cells with varying concentrations of elimusertib (e.g., 1-10 nM) for specified durations (e.g., 24-96 hours).[3]
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for DNA Damage Markers
This technique is used to detect and quantify specific proteins involved in the DNA damage response pathway.
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Cell Lysis: After treatment with elimusertib, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ATR, p-Chk1, γ-H2AX, total ATR, total Chk1, β-actin) overnight at 4°C.[3][8]
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Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
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Cell Preparation: Treat cells with elimusertib for the desired time, then harvest by trypsinization.[8]
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Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[8]
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Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[8][11]
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Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[11]
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer (e.g., BD FACSCalibur).[8]
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Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software. An increase in the sub-G1 population can be indicative of apoptosis.[8]
Conclusion
Elimusertib is a potent and selective ATR inhibitor that effectively targets a key node in the DNA damage response pathway. Its high selectivity for ATR over other related kinases, coupled with its potent anti-proliferative activity in a wide range of cancer cell lines, underscores its potential as a targeted cancer therapeutic. The experimental protocols detailed in this guide provide a framework for the continued investigation of elimusertib and other DDR inhibitors, facilitating further research into their mechanisms of action and clinical applications.
References
- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Elimusertib (BAY1895344), a Novel ATR Inhibitor, Demonstrates in vivo Activity in ATRX Mutated Models of Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of ATR Kinase Inhibitor Elimusertib Monotherapy or Combination in Tumors with DNA Damage Response Pathway and Other Genomic Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-crt.org [e-crt.org]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
